2-Anilino-4-methyl-5-pyrimidinecarbonitrile
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Overview
Description
2-Anilino-4-methyl-5-pyrimidinecarbonitrile is an organic compound with the molecular formula C₁₂H₁₀N₄ It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Anilino-4-methyl-5-pyrimidinecarbonitrile can be synthesized through a multi-step process involving the reaction of malononitrile, aromatic aldehydes, and N-unsubstituted amidines. The reaction typically occurs in water at reflux or under microwave heating, in the presence of sodium acetate . This method provides a new route to produce pyrimidine derivatives in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-4-methyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups, leading to a diverse array of compounds.
Scientific Research Applications
2-Anilino-4-methyl-5-pyrimidinecarbonitrile has shown promise in several areas of scientific research:
Medicinal Chemistry: It has been investigated as a potential lead compound for the development of novel anticancer agents, antimicrobial drugs, and anti-inflammatory agents.
Biology: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Industry: Its chemical properties make it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism by which 2-Anilino-4-methyl-5-pyrimidinecarbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Anilino-5-pyrimidinecarbonitrile: Another pyrimidine derivative with similar applications in medicinal chemistry.
4-Amino-2-methylpyrimidine-5-carbonitrile: A related compound with applications in pharmaceutical research.
Uniqueness
2-Anilino-4-methyl-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and studying various biochemical processes.
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-anilino-4-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H10N4/c1-9-10(7-13)8-14-12(15-9)16-11-5-3-2-4-6-11/h2-6,8H,1H3,(H,14,15,16) |
InChI Key |
PBAYIKZRIZFJBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C#N)NC2=CC=CC=C2 |
Origin of Product |
United States |
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